(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol

Description

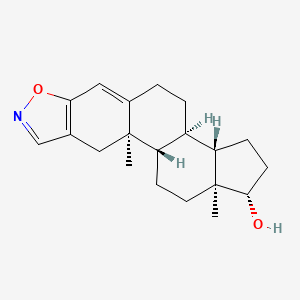

(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and scientific research. This compound is of interest due to its unique structure, which includes an isoxazole ring fused to a steroid backbone.

Properties

IUPAC Name |

(1S,2R,13R,14S,17S,18S)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-19-8-7-16-14(15(19)5-6-18(19)22)4-3-13-9-17-12(11-21-23-17)10-20(13,16)2/h9,11,14-16,18,22H,3-8,10H2,1-2H3/t14-,15-,16-,18-,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZKECRYCBBYFI-GJCUDGATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC5=C(CC34C)C=NO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC5=C(C[C@]34C)C=NO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975820 | |

| Record name | 10a,12a-Dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60413-79-8 | |

| Record name | (17β)-Androsta-2,4-dieno[2,3-d]isoxazol-17-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60413-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060413798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10a,12a-Dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-androsta-2,4-dieno[2,3-d]isoxazol-17-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol typically involves multiple steps, starting from a suitable steroid precursor. Common synthetic routes may include:

Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.

Functional Group Modifications: Introduction of hydroxyl groups, double bonds, and other functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.

Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

There appears to be some ambiguity in the query regarding the precise chemical name. The query mentions "(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol," while the search results refer to "(17beta)-4,17-Dimethylandrosta-2,4-dieno(2,3-d)isoxazol-17-ol" and "17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-" . It is important to note the presence or absence of the "4,17-Dimethyl" group, as this will affect the compound's properties and applications.

Chemical Identity and Properties

(17beta)-4,17-Dimethylandrosta-2,4-dieno(2,3-d)isoxazol-17-ol, also known as (17β)-4,17-Dimethyl-androsta-2,4-dieno[2,3-d]isoxazol-17-ol, has the molecular formula . Synonyms for this compound include 71507-21-6, EINECS 275-584-5, (1S,2R,13R,14S,17S,18S)-2,9,17,18-tetramethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol, DTXSID201174175, (17S)-4,17-Dimethylandrost-2-eno[2,3-d]isoxazol-4-en-17-ol, and Androsta-2,4-dieno[2,3-d]isoxazol-17-ol, 4,17-dimethyl-, (17beta)- . It is typically a white to off-white solid . It exhibits slight solubility in chloroform and methanol .

Synthesis and Use

(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol is used in the preparation of Epostane .

Potential Applications

Given the structural similarity to steroid hormones, potential applications may include:

Mechanism of Action

The mechanism of action of (17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and potential applications

Biological Activity

(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol, also known by its CAS number 60413-79-8 and molecular formula C20H27NO2, is a synthetic steroid with potential biological activities. This compound has garnered interest in pharmacology due to its structural similarities to naturally occurring steroids and its implications in various therapeutic applications.

The compound features a unique isoxazole ring fused to the steroid backbone, which may contribute to its biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H27NO2 |

| Molar Mass | 313.43388 g/mol |

| CAS Number | 60413-79-8 |

| EINECS | 262-225-2 |

Anticancer Properties

Recent studies have indicated that derivatives of steroid compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a study evaluated the cytotoxicity of various steroid derivatives against the HeLa (human cervical carcinoma) cell line. The results showed that certain derivatives had IC50 values as low as 15.1 nmol/mL, suggesting potent anticancer activity .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in tumor cells.

- Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly at the G1/S checkpoint.

- Inhibition of Angiogenesis : Similar compounds have shown potential in inhibiting angiogenesis, thereby limiting tumor growth.

Study on Anticancer Activity

A notable study focused on the synthesis and evaluation of various steroid derivatives, including this compound. The findings revealed that these compounds could significantly reduce cell viability in cancerous cells while exhibiting minimal toxicity to normal cells .

Clinical Implications

The potential use of this compound in clinical settings could be profound. Its ability to selectively target cancer cells raises possibilities for developing targeted therapies with reduced side effects compared to conventional chemotherapeutics.

Q & A

Q. How can researchers determine the purity and structural integrity of (17β)-Androsta-2,4-dieno[2,3-d]isoxazol-17-ol?

- Methodological Answer : Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, while structural integrity is confirmed using spectroscopic techniques. Ultraviolet-visible (UV-Vis) spectrophotometry in ethanol (95%) at a concentration of 1:50,000 should yield absorption spectra matching reference standards, with characteristic peaks at defined wavelengths . Melting point analysis (224–227°C with decomposition) and comparison to pharmacopeial standards (98.5–101.0% purity) are critical for validation .

Q. What solvents are optimal for dissolving (17β)-Androsta-2,4-dieno[2,3-d]isoxazol-17-ol in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in chloroform (25 mg/mL), acetone, acetonitrile, and ethanol. For in vitro studies, ethanol (20 mg/mL) or DMSO (6.67 mg/mL) with ultrasonication is recommended to achieve homogeneous solutions . Solvent choice should align with assay compatibility—e.g., chloroform for lipid-based systems or ethanol for cell culture applications.

Q. What is the pharmacological mechanism of action of (17β)-Androsta-2,4-dieno[2,3-d]isoxazol-17-ol?

- Methodological Answer : The compound acts as a pituitary gonadotropin inhibitor, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without estrogenic or progestational activity. Experimental validation involves radioimmunoassays measuring plasma progesterone levels in animal models (e.g., bovines) using the compound as a displacing agent . Dose-response studies (e.g., 800 mg/day in humans) confirm its anti-gonadotropic effects .

Q. How can researchers verify the identity of this compound using spectroscopic methods?

- Methodological Answer : UV-Vis spectroscopy in ethanol (λmax ~285 nm) and nuclear magnetic resonance (NMR) analysis of key functional groups (e.g., isoxazole ring protons at δ 8.1–8.3 ppm) are standard. Cross-referencing with reference spectra from pharmacopeial standards (USP/EP) ensures accuracy .

Advanced Research Questions

Q. How should researchers address discrepancies in the compound’s androgenic vs. anti-gonadotropic effects?

- Methodological Answer : Contradictions arise from species-specific receptor binding affinities. For example, in gerbils (Meriones hurrianae), the compound inhibits ovarian function without androgenic activity, whereas in humans, weak androgenic effects are observed. Comparative studies using receptor-binding assays (e.g., androgen receptor transactivation) and histological analysis of reproductive tissues can resolve these differences .

Q. What are the key metabolites of (17β)-Androsta-2,4-dieno[2,3-d]isoxazol-17-ol, and how do they impact bioactivity?

- Methodological Answer : Five urinary metabolites have been identified, including 17-hydroxy-17α-pregn-4-en-20-yn-3-one and hydroxylated derivatives. These metabolites lack pituitary-inhibiting activity, necessitating pharmacokinetic studies to distinguish parent compound efficacy from metabolic byproducts. Isolation methods involve solid-phase extraction and LC-MS/MS profiling .

Q. What experimental challenges arise in maintaining the compound’s stability during storage?

- Methodological Answer : The compound degrades under light, humidity, and elevated temperatures. Storage recommendations include desiccated environments at 2–8°C in amber glass vials. Stability assays using accelerated aging (40°C/75% RH) with periodic HPLC analysis monitor degradation products (e.g., oxidation of the isoxazole ring) .

Q. How can researchers optimize analytical methods to account for the compound’s limited aqueous solubility?

- Methodological Answer : Reverse-phase HPLC with acetonitrile/water gradients (70:30 v/v) and 0.1% trifluoroacetic acid improves peak resolution. For cell-based assays, solubilize in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Dynamic light scattering (DLS) confirms nanoparticle dispersion in aqueous media .

Q. What considerations are critical when designing studies on the compound’s receptor-binding affinity?

- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-testosterone for androgen receptors) and human recombinant receptors to quantify IC₅₀ values. Control for serum protein binding by using charcoal-stripped fetal bovine serum in cell culture media .

Q. How should conflicting data on the compound’s hormonal activity in preclinical models be interpreted?

- Methodological Answer :

Discrepancies may stem from interspecies variability in steroid metabolism. For example, in rats, hepatic cytochrome P450 enzymes rapidly metabolize the compound, whereas primates exhibit slower clearance. Cross-validate findings using multiple models (e.g., murine, bovine, and human cell lines) and correlate results with clinical pharmacokinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.